Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate
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Overview
Description
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals due to their therapeutic properties .
Preparation Methods
The synthesis of Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-3,5-dimethylpyrazole with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Chemical Reactions Analysis
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate include other pyrazole derivatives such as:
- 4-Hydroxy-3,5-dimethylpyrazole
- 3-Methyl-1-phenyl-5-pyrazolone
- 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(17)10(2)16(15-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCZCRMJOKLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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